molecular formula C14H11FO B13340386 6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde

6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13340386
M. Wt: 214.23 g/mol
InChI Key: RFGRSTDOMFBWKN-UHFFFAOYSA-N
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Description

6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde ( 371764-24-8) is a specialty organic compound with the molecular formula C₁₄H₁₁FO and a molecular weight of 214.24 g/mol . This biphenyl-based building block features a carbaldehyde functional group at the 3-position, a fluorine substituent at the 6-position, and a methyl group at the 2'-position of the biphenyl scaffold, creating a multifunctional structure valuable for synthetic chemistry applications . The distinct substitution pattern of fluorine and methyl groups on the biphenyl core makes this compound a valuable intermediate in medicinal chemistry and drug discovery research, particularly for developing targeted therapeutics through structure-activity relationship studies . The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups influences the compound's electronic properties and reactivity, enabling its use in cross-coupling reactions to create more complex molecular architectures . As a key synthetic intermediate, this compound serves in the preparation of biologically active molecules, including potential anticholesteremic agents, through further functionalization of the aldehyde group into various derivatives . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability and purity.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

4-fluoro-3-(2-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-4-2-3-5-12(10)13-8-11(9-16)6-7-14(13)15/h2-9H,1H3

InChI Key

RFGRSTDOMFBWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

One common method for forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated aromatic compound with an arylboronic acid in the presence of a palladium catalyst. For example, 4-bromo-2-methylbenzaldehyde could be coupled with 3-fluorophenylboronic acid to form a related biphenyl derivative.

Ullmann Coupling

Another approach is the Ullmann coupling, which involves the copper-catalyzed reaction of aryl halides to form the biphenyl bond. This method requires higher temperatures and longer reaction times compared to Suzuki-Miyaura coupling.

Analytical Techniques for Verification

The purity and structural integrity of the synthesized compound can be verified using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 676348-33-7): Differs by the absence of the 6-fluoro and 2'-methyl groups, reducing steric bulk and electronic effects .

5-Fluoro-2',4',6'-trimethyl-[1,1'-biphenyl]-3-carbaldehyde (SM5 in ): Additional methyl groups at 4' and 6' positions enhance hydrophobicity and steric hindrance.

3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 216443-78-6): Lacks the 6-fluoro group, altering electronic properties and reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde C₁₄H₁₁FO 230.23 ~400 (predicted) ~1.25 (predicted) 6-F, 2'-CH₃, 3-CHO
2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde C₁₃H₉FO 200.21 N/A N/A 2'-F, 3-CHO
SM5 (5-Fluoro-2',4',6'-trimethyl) C₁₆H₁₅FO 258.29 N/A N/A 5-F, 2',4',6'-(CH₃)₃, 3-CHO
4'-Bromo-2'-ethyl-6'-methyl C₁₆H₁₅BrO 303.19 406.5 ± 45.0 1.308 ± 0.06 4'-Br, 2'-C₂H₅, 6'-CH₃, 3-CHO
  • Steric Effects : The 2'-methyl group introduces steric hindrance, which may slow down reactions at the adjacent phenyl ring compared to smaller substituents (e.g., 2'-fluoro in ).

Spectral Data

  • HRMS : For SM5 (C₁₅H₁₅FO⁺), the observed m/z is 230.11056, closely matching theoretical values .
  • IR : Strong carbonyl stretching (~1700 cm⁻¹) is characteristic of the aldehyde group, with variations depending on substituent electronegativity .

Biological Activity

6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H11FO
  • Molecular Weight : 224.24 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom and the aldehyde functional group contributes to the compound's chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily through its interactions with enzymes and nucleic acids. The compound has been studied for its potential anticancer properties, ability to induce apoptosis in cancer cells, and modulation of various biochemical pathways.

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzyme activities, which is crucial for its anticancer effects. By binding to metal ions, it can form complexes that disrupt enzyme function.
  • Apoptosis Induction : Studies have demonstrated that this compound can induce programmed cell death in cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have provided insights into the compound's efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
HeLa (Cervical Cancer)4.8Enzyme inhibition
A549 (Lung Cancer)6.0DNA interaction

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis across different cancer types.

Structure-Activity Relationship (SAR)

The structural features of this compound play a significant role in its biological activity. Variations in substituents on the biphenyl ring have been shown to affect potency and selectivity:

Substituent Activity Change
Fluorine at position 6Increased potency
Methyl at position 2'Enhanced selectivity
Aldehyde functionalityCritical for enzyme binding

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations over a period of 48 hours. Results showed a significant reduction in cell viability at concentrations above 5 µM, with morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with topoisomerase II, an enzyme critical for DNA replication. The study utilized a fluorescence-based assay to measure inhibition levels. Results indicated that at concentrations above 4 µM, the compound significantly inhibited topoisomerase II activity, leading to increased DNA damage in treated cells.

Q & A

Basic: What are the established synthetic routes for preparing 6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield optimization?

Answer:
The synthesis typically involves a multi-step approach:

Biphenyl Core Formation : Suzuki-Miyaura cross-coupling between halogenated aryl precursors (e.g., 2-methylphenylboronic acid and a fluorinated benzene derivative) under palladium catalysis. Ligands like triphenylphosphine and bases such as K₂CO₃ are critical for efficiency .

Fluorination : Electrophilic aromatic substitution (EAS) using fluorinating agents (e.g., Selectfluor®) at the 6-position, requiring anhydrous conditions to minimize side reactions .

Aldehyde Introduction : Oxidation of a methyl group at the 3-position via methods like Kornblum oxidation (DMSO, oxalyl chloride) or catalytic oxidation with MnO₂ .
Optimization Tips :

  • Catalyst Loading : Pd(PPh₃)₄ at 2-5 mol% balances cost and yield .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance EAS fluorination efficiency .
  • Temperature Control : Mild heating (60–80°C) during coupling prevents decomposition .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine’s deshielding effect at C6) and aldehyde proton resonance (~9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 229.0874 for C₁₄H₁₁FO) .
  • X-ray Crystallography : Resolves spatial arrangement and bond angles, particularly useful for verifying biphenyl planarity and substituent positions .
  • HPLC-PDA : Quantifies purity (>95%) by detecting UV-active impurities (λ = 254–280 nm) .

Advanced: How can researchers address low yields during the final oxidation step to the aldehyde group?

Answer:
Common challenges and solutions include:

  • Over-Oxidation : Use milder oxidants like MnO₂ instead of CrO₃ to avoid carboxylic acid byproducts .
  • Solvent Effects : Non-polar solvents (e.g., toluene) stabilize the aldehyde intermediate by reducing water content .
  • Catalyst Poisoning : Pre-purify intermediates via column chromatography to remove sulfur-containing impurities that deactivate Pd catalysts .
  • Reaction Monitoring : Employ TLC or in-situ IR to halt the reaction at the aldehyde stage .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

Answer:

  • Electrophilicity Analysis : Density Functional Theory (DFT) calculates the electrophilicity index (ω) at the aldehyde carbon, influenced by fluorine’s electron-withdrawing effect. Higher ω values correlate with faster nucleophilic attack .
  • Transition State Mapping : Identify energy barriers for reactions like aldol condensation. For example, steric hindrance from the 2'-methyl group may slow dimerization .
  • Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction pathways, guiding solvent selection (e.g., THF vs. DCM) .

Advanced: How should researchers resolve discrepancies in biological activity data across studies involving this compound?

Answer:
Contradictory results may arise from:

  • Purity Variability : Re-characterize batches using LC-MS to rule out impurities (e.g., residual Pd or unreacted precursors) .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize nonspecific binding interactions .
  • Structural Analogues : Compare activity with derivatives (e.g., 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde) to isolate fluorine’s role in target binding .
  • Dose-Response Curves : Use Hill slope analysis to distinguish partial agonism vs. antagonism in receptor studies .

Advanced: What statistical experimental design methods optimize reaction parameters for scaling up synthesis?

Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ factorial design revealed solvent polarity as the dominant yield predictor .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., Pd catalyst vs. base concentration) to maximize yield while minimizing cost .
  • Taguchi Methods : Robustly optimize conditions for industrial transfer, focusing on noise factors (e.g., humidity during fluorination) .

Advanced: How does the fluorine substituent influence the compound’s electronic properties and applications in materials science?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases the biphenyl system’s electron deficiency, enhancing charge transport in organic semiconductors (e.g., OFETs) .
  • Thermal Stability : Fluorine’s strong C-F bond improves thermal resilience, making the compound suitable for high-temperature polymer composites .
  • Crystal Packing : Fluorine’s van der Waals radius and polarity influence supramolecular interactions, as seen in X-ray structures of related fluorinated biphenyls .

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how are they addressed?

Answer:

  • Racemization Risk : The aldehyde group may racemize under basic conditions. Use chiral auxiliaries (e.g., Evans oxazolidinones) during derivatization .
  • Asymmetric Catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) introduces stereocenters in downstream derivatives .
  • Chiral Chromatography : Employ HPLC with amylose-based columns to separate enantiomers for biological testing .

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